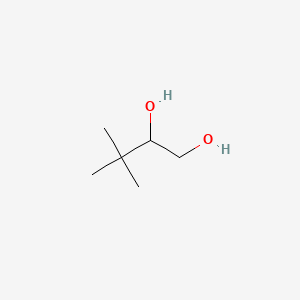
3,3-Dimethyl-1,2-butanediol
Overview
Description
3,3-Dimethyl-1,2-butanediol is a chemical compound with the formula C6H14O2 . It is also known as 3,3-dimethylbutane-1,2-diol . The compound is synthesized from the reaction between acetone and formaldehyde, which produces a dioxolane ring .
Synthesis Analysis
The synthesis of this compound involves the reaction between acetone and formaldehyde . This reaction produces a dioxolane ring .
Molecular Structure Analysis
The molecular formula of this compound is C6H14O2 . Its molecular weight is 118.174 Da .
Physical And Chemical Properties Analysis
This compound has a molar mass of 118.176 . The compound exhibits various properties such as boiling temperature, critical temperature, and critical pressure .
Scientific Research Applications
1. Crystal Structure Analysis
Research on diols like 2,3-Dimethyl-2,3-butanediol has contributed to understanding crystal structures of first- and second-sphere complexes with uranyl nitrate, showcasing their potential in coordination chemistry and nuclear waste management. These studies provide insights into the ligand behavior and assembly structures in coordination compounds, which could have implications for material science and environmental chemistry (Villiers, Thuéry, & Ephritikhine, 2004).
2. Biochemical Applications
The biochemical production of related diols, such as 2,3-butanediol, is of significant interest due to its renewable nature and potential as a sustainable material. Research has focused on developing effective separation processes to recover 2,3-butanediol from fermentation broth, highlighting the importance of this compound in industrial applications and renewable energy resources (Li, Zhu, Wu, & Liu, 2013).
3. Renewable Energy and Solvents
The conversion of 2,3-butanediol to high-value products such as renewable gasoline, solvents, and fuel additives exemplifies the potential of diols in contributing to sustainable energy solutions. These applications demonstrate the versatility of diols in synthesizing compounds with significant commercial and environmental value (Harvey, Merriman, & Quintana, 2016).
4. Catalysis and Chemical Synthesis
The use of diols in catalytic processes, such as the oxidative esterification of 1,4-butanediol into valuable chemical intermediates like dimethyl succinate, showcases their role in facilitating sustainable chemical synthesis. These reactions are crucial for producing polymers and other industrial chemicals in a more environmentally friendly manner (Brett et al., 2013).
5. Solvation Structure Studies
Investigations into the solvation structures of diols in various solvents contribute to our understanding of chemical interactions at the molecular level. Such studies are vital for developing new solvents, understanding solvent effects in reactions, and enhancing the efficiency of chemical processes (Takamuku et al., 2017).
Safety and Hazards
3,3-Dimethyl-1,2-butanediol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3,3-dimethylbutane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHAOWGRHCPODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974969 | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Hygroscopic; mp = 37-39 deg C; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11507 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
59562-82-2 | |
| Record name | 3,3-Dimethyl-1,2-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59562-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059562822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,3-Dimethyl-1,2-butanediol in the context of polymer chemistry?
A: this compound plays a crucial role as a chiral auxiliary in the stereoelective polymerization of various monomers. Research demonstrates its effectiveness in initiating the polymerization of propylene oxide [] and thiiranes [, , ] when combined with diethylzinc. This leads to the preferential incorporation of one enantiomer over the other, resulting in optically active polymers.
Q2: How does the structure of this compound contribute to its stereoelective capabilities?
A: The presence of two chiral centers in this compound allows for the formation of diastereomeric complexes with organometallic initiators like diethylzinc [, ]. These diastereomeric complexes exhibit different reactivities towards monomer enantiomers, leading to the preferential polymerization of one enantiomer and resulting in optically active polymers.
Q3: Beyond polymer chemistry, what other biological activities have been associated with this compound?
A: Interestingly, this compound has been shown to induce melanogenesis, the process of melanin production, in both mouse melanoma cells and normal human epidermal melanocytes []. This effect was also observed in guinea pig skin, suggesting its potential as a cosmeceutical tanning agent.
Q4: How does the activity of this compound compare to other similar diols in terms of melanogenesis induction?
A: Research indicates that the potency of this compound for melanogenesis induction falls within a range observed for various aliphatic and alicyclic diols []. While it demonstrates significant activity, its potency is reported to be lower than 5-norbornene-2,2-dimethanol and higher than cis-1,2-cyclopentanediol and 2,3-dimethyl-2,3-butanediol.
Q5: What analytical techniques are commonly employed to characterize the polymers produced using this compound as a chiral initiator?
A: ¹³C NMR spectroscopy is a key technique used to analyze the structure of polymers synthesized using this compound as a chiral initiator [, ]. This technique helps determine tacticity, identify different end groups incorporated from the initiator, and quantify the presence of irregular structures like head-to-head and tail-to-tail arrangements within the polymer chain.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




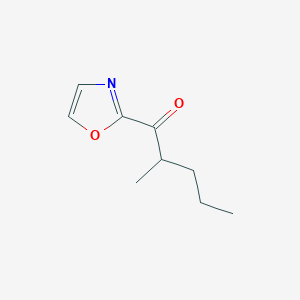

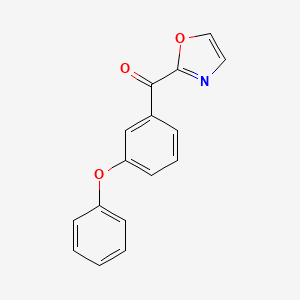
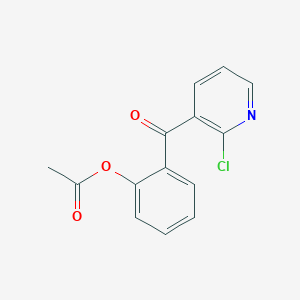


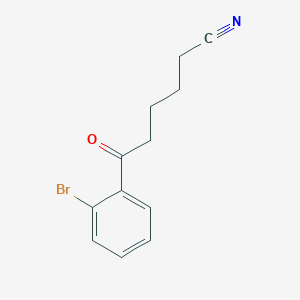

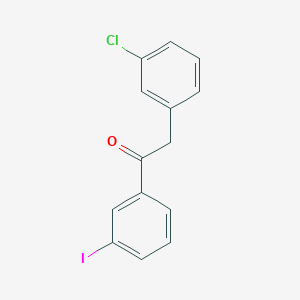
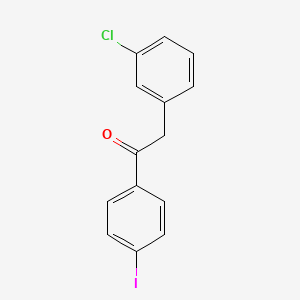

![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)
